4-(Hexyloxy)phenyl 4-propylbenzoate
Description
4-(Hexyloxy)phenyl 4-propylbenzoate is a liquid crystalline compound characterized by a benzoate core substituted with a hexyloxy group on one phenyl ring and a propyl chain on the other. This compound is primarily studied for its mesomorphic behavior, making it relevant in display technologies and advanced optical materials.
Properties
CAS No. |
53132-10-8 |
|---|---|
Molecular Formula |
C22H28O3 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
(4-hexoxyphenyl) 4-propylbenzoate |
InChI |
InChI=1S/C22H28O3/c1-3-5-6-7-17-24-20-13-15-21(16-14-20)25-22(23)19-11-9-18(8-4-2)10-12-19/h9-16H,3-8,17H2,1-2H3 |
InChI Key |
LRPXWJGNDJBDMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hexyloxy)phenyl 4-propylbenzoate typically involves a multi-step process:
Preparation of 4-(Hexyloxy)phenol: This can be achieved by reacting 4-hydroxyphenol with hexyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield 4-(Hexyloxy)phenol.
Esterification: The next step involves the esterification of 4-(Hexyloxy)phenol with 4-propylbenzoic acid. This reaction is typically catalyzed by an acid such as sulfuric acid or by using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(Hexyloxy)phenyl 4-propylbenzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Substitution: Strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Oxidation: Benzoic acid derivatives.
Substitution: Substituted phenyl benzoates.
Reduction: Alcohol derivatives.
Scientific Research Applications
4-(Hexyloxy)phenyl 4-propylbenzoate has several scientific research applications:
Liquid Crystal Technology: It is used in the development of liquid crystal elastomers (LCEs) due to its mesomorphic properties, which are essential for creating materials that respond to external stimuli like temperature and light.
Polymer Chemistry: The compound is utilized in the synthesis of polymers with specific mechanical and thermal properties, making it valuable in the production of advanced materials.
Mechanism of Action
The mechanism of action of 4-(Hexyloxy)phenyl 4-propylbenzoate involves its interaction with molecular targets through its ester and ether functional groups. These interactions can influence the physical properties of materials, such as their phase transition temperatures and mechanical strength. In liquid crystal elastomers, the compound’s ability to undergo isomerization under light or heat stimuli leads to changes in the polymer network’s order, resulting in mechanical deformation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Alkoxy Chain Length Variations
The alkoxy group (e.g., hexyloxy vs. methoxy, ethoxy) significantly impacts thermal stability and mesophase ranges:
Notes:
- Increasing alkoxy chain length (methoxy → hexyloxy) enhances hydrophobicity (↑ LogP) and broadens liquid crystalline phases due to improved van der Waals interactions .
- The hexyloxy derivative exhibits higher thermal stability than methoxy/ethoxy analogs, as seen in the clearing temperature (I) of 164.2°C for the butyl variant .
Alkyl Chain Length on the Benzoate Core
The alkyl chain on the benzoate moiety (e.g., propyl vs. butyl, pentyl) modulates molecular packing and mesophase morphology:
Notes:
- Shorter alkyl chains (e.g., propyl) reduce melting points (Cr → M) compared to butyl/pentyl derivatives, favoring room-temperature mesophases .
- The butyl variant’s higher clearing temperature (I) suggests stronger intermolecular forces, suitable for high-temperature applications .
Substituent Rigidity and Functional Groups
Introduction of rigid or functionalized groups alters phase behavior and reactivity:
Notes:
- Cyclohexyl groups enhance conformational rigidity, raising melting points and enabling stable smectic phases .
- Acryloyloxy groups enable photopolymerization, critical for developing stimuli-responsive materials .
Key Research Findings
Chain-Length Dependency : Hexyloxy-propylbenzoate derivatives exhibit broader mesophases than shorter-chain analogs, with LogP values exceeding 6.0, indicating high lipid solubility .
Functional Group Impact : Acryloyloxy-modified variants (e.g., ST05874) demonstrate tunable phase transitions (66–67°C) and photoreactivity, enabling applications in optoelectronics .
Thermal Stability : Butyl-substituted derivatives (e.g., 4-(Hexyloxy)phenyl 4-butylbenzoate) show clearing temperatures >160°C, outperforming propyl/pentyl analogs in high-temperature resilience .
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